molecular formula C23H21FN4O2S B357336 N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide CAS No. 714919-62-7

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide

Katalognummer: B357336
CAS-Nummer: 714919-62-7
Molekulargewicht: 436.5g/mol
InChI-Schlüssel: WWEWVXWEKBTJIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The introduction of the 4-fluorobenzyl group can be achieved through nucleophilic substitution reactions, where the amino group on the quinoxaline reacts with 4-fluorobenzyl chloride under basic conditions. The final step involves the sulfonation of the quinoxaline derivative using sulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The quinoxaline core can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core can yield quinoxaline N-oxides, while reduction of nitro groups can yield corresponding amines.

Wissenschaftliche Forschungsanwendungen

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoxaline core can interact with DNA or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    AB-FUBINACA: An indazole synthetic cannabinoid with a similar 4-fluorobenzyl group.

    Flupirtine: An aminopyridine with a fluorobenzyl group, used as an analgesic.

    Retigabine: A potassium channel opener with a fluorobenzyl group, used in the treatment of epilepsy.

Uniqueness

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Eigenschaften

CAS-Nummer

714919-62-7

Molekularformel

C23H21FN4O2S

Molekulargewicht

436.5g/mol

IUPAC-Name

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H21FN4O2S/c1-15-7-8-16(2)21(13-15)31(29,30)28-23-22(25-14-17-9-11-18(24)12-10-17)26-19-5-3-4-6-20(19)27-23/h3-13H,14H2,1-2H3,(H,25,26)(H,27,28)

InChI-Schlüssel

WWEWVXWEKBTJIC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F

Kanonische SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.